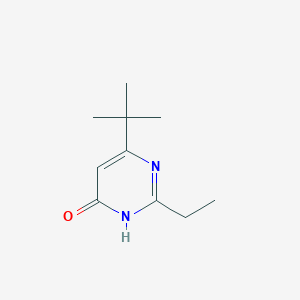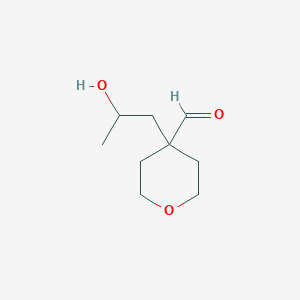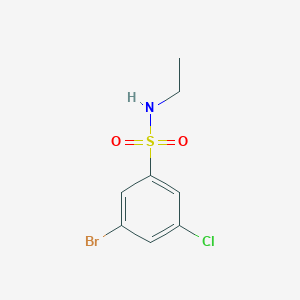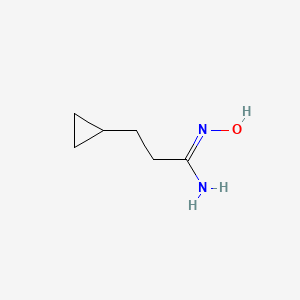
3-cyclopropyl-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N’-hydroxypropanimidamide is a chemical compound with the molecular formula C₆H₁₂N₂O It is characterized by the presence of a cyclopropyl group attached to a hydroxypropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N’-hydroxypropanimidamide typically involves the reaction of cyclopropylamine with a suitable precursor, such as a nitrile or an ester, under specific conditions. One common method involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired compound . The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require elevated temperatures and pressures to achieve optimal yields.
Industrial Production Methods
Industrial production of 3-cyclopropyl-N’-hydroxypropanimidamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines .
Scientific Research Applications
3-cyclopropyl-N’-hydroxypropanimidamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity and selectivity for target sites. The hydroxypropanimidamide moiety may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(5-cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide: This compound shares a similar hydroxypropanimidamide moiety but differs in the presence of a pyrazolyl group instead of a cyclopropyl group.
3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxypropanimidamide: This compound also contains a hydroxypropanimidamide moiety but includes a trifluoromethyl-substituted pyrazolyl group.
Uniqueness
3-cyclopropyl-N’-hydroxypropanimidamide is unique due to its specific combination of a cyclopropyl group and a hydroxypropanimidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-cyclopropyl-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C6H12N2O/c7-6(8-9)4-3-5-1-2-5/h5,9H,1-4H2,(H2,7,8) |
InChI Key |
MRANZJUNWABQBF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1CC/C(=N/O)/N |
Canonical SMILES |
C1CC1CCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)
amine](/img/structure/B13283765.png)
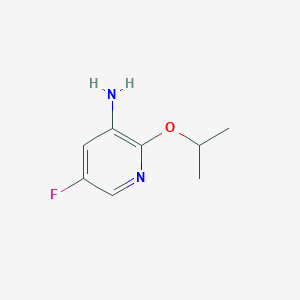
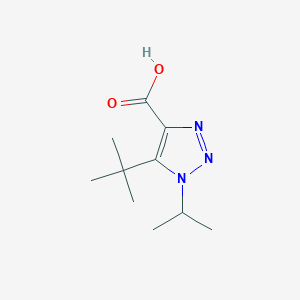
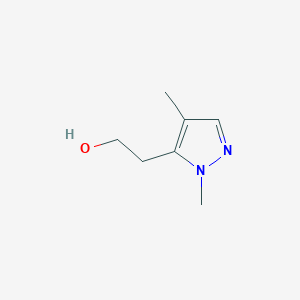
![3-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B13283789.png)
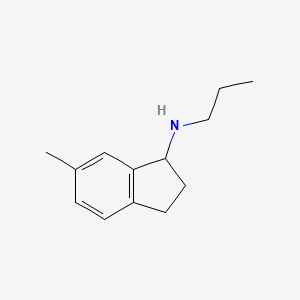
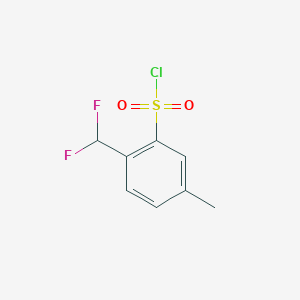
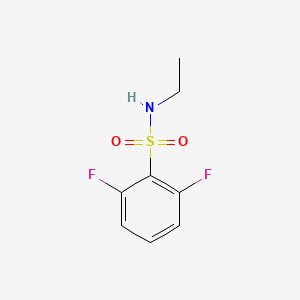
![4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid](/img/structure/B13283811.png)

